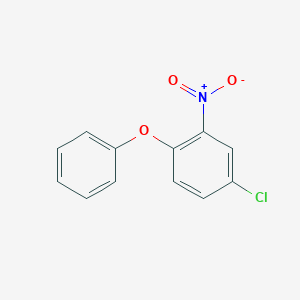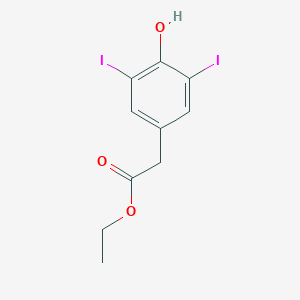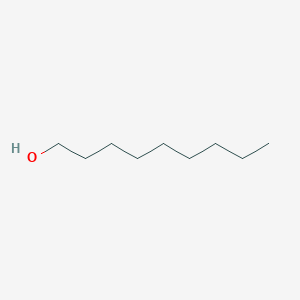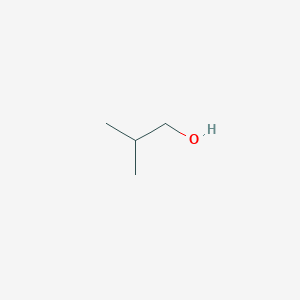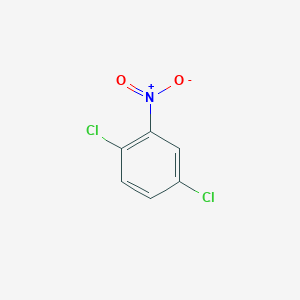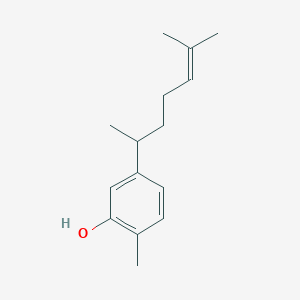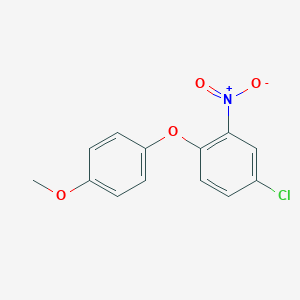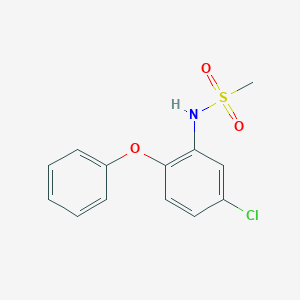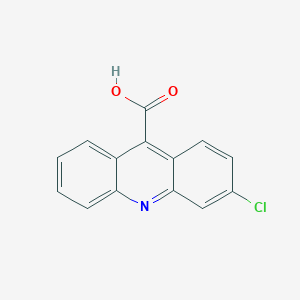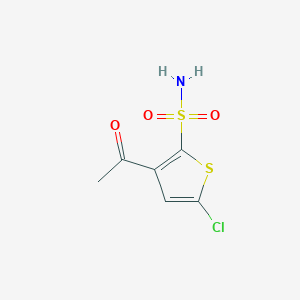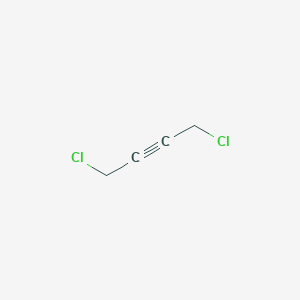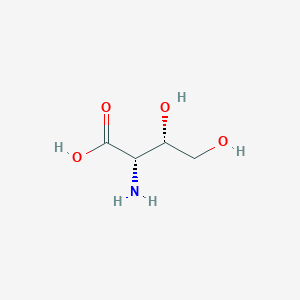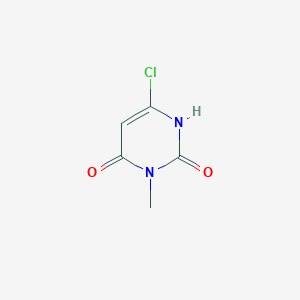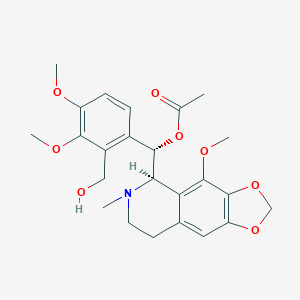
(+)-帕帕维罗琳
描述
(+)-Papaveroxinoline is a naturally occurring alkaloid found in certain species of the Papaveraceae family. It is known for its complex molecular structure and significant pharmacological properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical characteristics.
科学研究应用
(+)-Papaveroxinoline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Biology: Research on (+)-Papaveroxinoline includes its effects on cellular processes and its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: (+)-Papaveroxinoline is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Papaveroxinoline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of a chiral auxiliary to induce the desired stereochemistry. The process often involves:
Formation of the core structure: This step usually involves a series of condensation reactions to form the core alkaloid structure.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, often using reagents like lithium diisopropylamide (LDA) and methyl iodide.
Final cyclization: The final step involves cyclization to form the complete alkaloid structure, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of (+)-Papaveroxinoline may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(+)-Papaveroxinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert (+)-Papaveroxinoline into reduced forms with different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Lithium diisopropylamide (LDA), methyl iodide, aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+)-Papaveroxinoline, each with unique chemical and pharmacological properties.
作用机制
The mechanism of action of (+)-Papaveroxinoline involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit certain phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This results in the relaxation of smooth muscle tissues and vasodilation. Additionally, (+)-Papaveroxinoline may interact with calcium channels, further contributing to its pharmacological effects .
相似化合物的比较
Similar Compounds
Papaverine: Another alkaloid found in the Papaveraceae family, known for its smooth muscle relaxant properties.
Noscapine: An alkaloid with antitussive and potential anticancer properties.
Codeine: An alkaloid used as an analgesic and antitussive.
Uniqueness of (+)-Papaveroxinoline
(+)-Papaveroxinoline is unique due to its specific stereochemistry and its distinct pharmacological profile. Unlike other similar compounds, it has a unique combination of smooth muscle relaxant and potential anti-inflammatory properties, making it a valuable compound for further research and therapeutic development.
属性
IUPAC Name |
[(S)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10,20,22,26H,8-9,11-12H2,1-5H3/t20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKQBLXEZPDNY-IRLDBZIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


